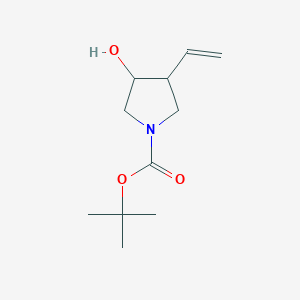![molecular formula C11H12ClIO2 B13081698 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane is an organic compound characterized by the presence of a chlorophenyl group, a methoxy group, and an iodo-substituted oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane typically involves the reaction of 2-chlorophenol with an appropriate oxolane derivative under specific conditions. One common method includes the use of a halogenation reaction where iodine is introduced to the oxolane ring. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium or copper to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted oxolane derivatives.
Oxidation Reactions: Formation of oxolane derivatives with higher oxidation states.
Reduction Reactions: Formation of dehalogenated oxolane derivatives.
科学研究应用
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-[(2-Chlorophenyl)methoxy]-4-methoxybenzaldehyde
- 3-[(2-Chlorophenyl)methoxy]-4-methoxybenzene
- 3-[(2-Chlorophenyl)methoxy]-4-methoxypropane
Uniqueness
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane is unique due to the presence of both a chlorophenyl group and an iodo-substituted oxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
属性
分子式 |
C11H12ClIO2 |
|---|---|
分子量 |
338.57 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12ClIO2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChI 键 |
FATKFPGYKLNTML-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CO1)I)OCC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


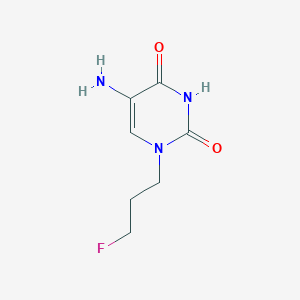
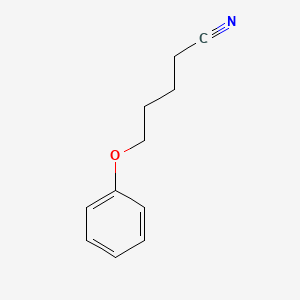
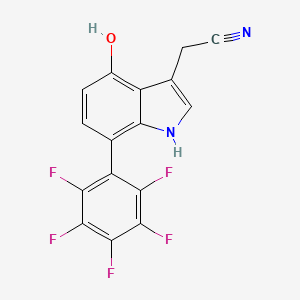
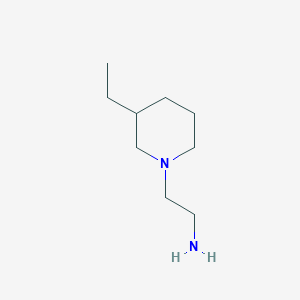
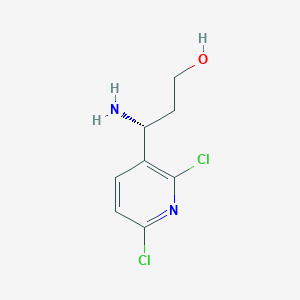

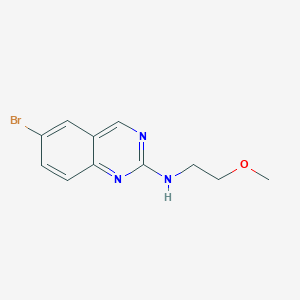

![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)
![(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)

